3-Chloroisonicotinic acid hydrazide
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Overview
Description
3-Chloroisonicotinic acid is an organic compound with the molecular formula C6H4ClNO2 . It is a derivative of isonicotinic acid, which is itself a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
Isonicotinic acid hydrazide derivatives have been synthesized and tested for antimicrobial activity against various strains . The synthesis involves the formation of hydrazones, which are compounds with a nitrogen-nitrogen double bond .Molecular Structure Analysis
The molecular structure of 3-Chloroisonicotinic acid consists of a pyridine ring with a carboxylic acid substituent at the 4-position and a chlorine atom at the 3-position . It has been found to exist in three polymorphs (I, II, and III), each with different torsion angles between the aromatic ring and the carboxylic acid .Physical And Chemical Properties Analysis
3-Chloroisonicotinic acid has an average mass of 157.555 Da and a monoisotopic mass of 156.993057 Da . It has been found to exist in three polymorphs, each with different physical properties .Scientific Research Applications
Synthesis of Hydrazones
3-Chloroisonicotinic acid hydrazide: is utilized in the synthesis of hydrazones, which are compounds formed by the reaction of hydrazides with aldehydes or ketones. These hydrazones are significant due to their potential biological activities and their role as intermediates in the synthesis of various heterocyclic compounds .
Preparation of Quinazolines
This compound serves as a starting material for the preparation of quinazolines, a class of heterocyclic compounds. Quinazolines have been reported to possess anti-inflammatory and analgesic properties, making them valuable in medicinal chemistry .
Development of Schiff Bases
Schiff bases can be synthesized from 3-Chloroisonicotinic acid hydrazide through its reaction with different aldehydes. These Schiff bases are explored for their potential use in various fields, including catalysis and coordination chemistry .
Antimicrobial Applications
Hydrazide-hydrazone derivatives, including those derived from 3-Chloroisonicotinic acid hydrazide , are studied for their antimicrobial properties. They have shown activity against a range of bacterial and fungal strains, which could lead to the development of new antimicrobial agents .
Anticancer Research
The cytotoxic activities of hydrazide-hydrazone derivatives against selected human cancer cell lines are evaluated, with some compounds showing promising results. This opens up possibilities for the use of 3-Chloroisonicotinic acid hydrazide derivatives in anticancer research .
Chemometric Analysis in Reaction Monitoring
3-Chloroisonicotinic acid hydrazide: derivatives are used in chemometric analyses to monitor reactions. This involves the use of spectroscopic and X-ray diffraction methods to ascertain the structures of the products and to understand the reaction profiles and times .
Mechanism of Action
Target of Action
3-Chloroisonicotinic acid hydrazide is a derivative of isoniazid , which is an antibiotic used to treat mycobacterial infections . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid, and by extension 3-Chloroisonicotinic acid hydrazide, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
The activated form of the drug interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This disruption in mycolic acid synthesis leads to a weakening of the cell wall and eventual cell death .
Pharmacokinetics
Isoniazid is well-absorbed orally and widely distributed throughout body tissues and fluids . It is metabolized in the liver and excreted primarily in the urine
Result of Action
The result of the action of 3-Chloroisonicotinic acid hydrazide is the inhibition of mycobacterial growth . By disrupting the synthesis of mycolic acid, the drug weakens the bacterial cell wall, leading to cell death . This results in the effective treatment of mycobacterial infections .
Action Environment
The action of 3-Chloroisonicotinic acid hydrazide, like isoniazid, can be influenced by environmental factors. For example, the drug’s efficacy can be affected by the pH of the environment, with acidic conditions reducing its activity . Additionally, the drug’s stability could be influenced by temperature and humidity
Safety and Hazards
Future Directions
The study of 3-Chloroisonicotinic acid and its derivatives is ongoing. Future research may focus on the synthesis of new derivatives, the exploration of their antimicrobial activity, and the investigation of additional polymorphs . This compound and its derivatives may also be valuable for further solid-state structure-property relationship studies .
properties
IUPAC Name |
3-chloropyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUPYALUHLBFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyridine-4-carbohydrazide |
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